2-(9H-fluoren-2-yl)propan-1-ol
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Overview
Description
2-(9H-fluoren-2-yl)propan-1-ol is an organic compound with the molecular formula C16H16O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-2-yl)propan-1-ol typically involves the reaction of fluorene with propanal in the presence of a suitable catalyst. One common method is the reduction of 2-(9H-fluoren-2-yl)propanal using sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-(9H-fluoren-2-yl)propanal or 2-(9H-fluoren-2-yl)propanoic acid .
Scientific Research Applications
2-(9H-fluoren-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-2-yl)propan-1-ol is not well-documented. its effects are likely related to its ability to interact with various molecular targets and pathways. The hydroxyl group and aromatic structure may allow it to participate in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ol: Another fluorene derivative with a hydroxyl group at a different position.
2-(9H-fluoren-2-yl)acetate: A compound with a similar fluorene structure but different functional groups.
2-ethyl-9H-fluorene: A fluorene derivative with an ethyl group instead of a propanol chain.
Uniqueness
2-(9H-fluoren-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a propanol chain attached to a fluorene core makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(9H-fluoren-2-yl)propan-1-ol |
InChI |
InChI=1S/C16H16O/c1-11(10-17)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11,17H,9-10H2,1H3 |
InChI Key |
ZDYZOPPWNPOBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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